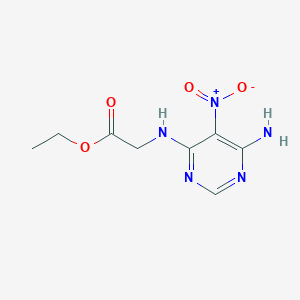

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is a chemical compound with diverse applications in scientific research, including drug development, organic synthesis, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and an ester group attached to a pyrimidine ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 6-amino-5-nitropyrimidin-4-ol as the starting material.

Reaction Steps: The compound is synthesized through a series of reactions, including nitration, amination, and esterification.

Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Typical reducing agents include iron and hydrogen gas.

Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Amino derivatives of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may modulate various biochemical pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other pyrimidine derivatives with similar functional groups.

Uniqueness: The presence of both amino and nitro groups on the pyrimidine ring distinguishes this compound from others.

Actividad Biológica

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes an amino group and a nitro substituent on the pyrimidine ring, which may enhance its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.

- Amino Group : A primary amine at position 6, which may facilitate hydrogen bonding with biological targets.

- Nitro Group : A nitro substituent at position 5, potentially increasing reactivity and biological activity.

- Ethyl Acetate Moiety : Enhances solubility and stability in biological systems.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against glucosidase enzymes. These enzymes are crucial in carbohydrate metabolism, making them significant targets for diabetes treatment.

- α-Glucosidase Inhibition : this compound has shown promising results in inhibiting α-glucosidase activity, which could help manage postprandial blood glucose levels in diabetic patients. In vitro assays demonstrated that several synthesized derivatives exhibited significant inhibition, suggesting that modifications to the structure could enhance efficacy.

Antimicrobial Activity

The compound's structural similarities with other pyrimidine derivatives suggest potential antimicrobial properties. Research indicates that compounds containing nitro and amino groups often exhibit enhanced antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In a comparative study of various pyrimidine derivatives, this compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | Moderate |

| Staphylococcus aureus | 0.0048 mg/mL | Strong |

| Bacillus subtilis | 0.0098 mg/mL | Strong |

| Candida albicans | 0.039 mg/mL | Moderate |

These results indicate that the compound possesses significant antimicrobial potential, warranting further exploration in drug development .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that its interactions with specific enzymes may involve:

- Binding Affinity : The amino group may form hydrogen bonds with active sites of enzymes.

- Nitro Group Reactivity : The nitro group can participate in redox reactions, potentially altering enzyme activity.

Further research is needed to clarify these mechanisms and their implications for therapeutic applications.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including microwave-assisted organic synthesis, which enhances reaction efficiency and yield. The ability to modify this compound into various derivatives allows for the exploration of different biological activities.

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound holds promise for:

- Diabetes Management : As an α-glucosidase inhibitor.

- Antimicrobial Treatments : Against resistant bacterial strains.

- Further Pharmacological Studies : To explore additional therapeutic applications.

Propiedades

IUPAC Name |

ethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZICPHDUKRFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.